molecular formula C14H14O B1599711 4'-Methoxy-2-methyl-biphenyl CAS No. 92495-54-0

4'-Methoxy-2-methyl-biphenyl

Cat. No. B1599711
CAS RN: 92495-54-0
M. Wt: 198.26 g/mol
InChI Key: GNYJFZNIMOMCCF-UHFFFAOYSA-N
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Description

“4’-Methoxy-2-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is in liquid form .


Synthesis Analysis

A practical synthesis of biphenyl compounds has been established . The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .


Molecular Structure Analysis

The molecular structure of “4’-Methoxy-2-methyl-1,1’-biphenyl” can be represented by the InChI code: 1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 .


Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

“4’-Methoxy-2-methyl-1,1’-biphenyl” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 282.1±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antibacterial Properties

4'-Methoxy-2-methyl-biphenyl, a type of biphenyl, has shown potential in antibacterial applications. For instance, two biphenyls isolated from Rhynchosia suaveolens demonstrated notable antibacterial activity, highlighting the possible use of such compounds in fighting bacterial infections (Khan & Shoeb, 1984).

Chemical Physics and Molecular Structure

The study of biphenyls, including 4'-Methoxy-2-methyl-biphenyl, extends to understanding their molecular structure and behavior. For example, research on the internal rotation of several biphenyl derivatives using nuclear magnetic resonance technique offers insights into the molecular dynamics of such compounds (Ōki et al., 1971).

Metabolic Pathways

Biphenyls' metabolism in organisms has been a subject of study, particularly looking at their conversion to phenolic metabolites. Research in this area provides insights into how these compounds are processed and utilized in biological systems (Meyer & Scheline, 2009).

Material Science Applications

In material science, biphenyl compounds, including 4'-Methoxy-2-methyl-biphenyl, have been utilized in the synthesis and characterization of liquid crystals. This includes studies on their crystal structures and molecular interactions, indicating their potential use in advanced materials (Hori et al., 2005).

Anticancer Research

There is ongoing research into the anticancer properties of biphenyl derivatives. For instance, a study on a compound related to 4'-Methoxy-2-methyl-biphenyl showed activity in inhibiting T47D breast cancer cells, suggesting the potential therapeutic use of these compounds in cancer treatment (Sukria et al., 2020).

Environmental Science

The study of biphenyls also extends to environmental science, particularly in understanding the fate of these compounds in the environment and their transformation in biological systems. This includes research on the methoxylation and hydroxylation of polychlorinated biphenyls in organisms like rice plants, which is crucial for understanding the environmental impact of these compounds (Sun et al., 2016).

Safety And Hazards

The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-methoxy-4-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJFZNIMOMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438537
Record name 4-o-tolylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-2-methyl-biphenyl

CAS RN

92495-54-0
Record name 4-o-tolylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloroanisole (74 mg, 0.52 mmol) reacted with 2-methylphenylboronic acid (102 mg, 0.75 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in toluene at 80° C. to give the title compound (104 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.35-7.31 (m, 6H), 7.04 (d, 2H, J=8.8 Hz), 3.92 (s, 3H), 2.37 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 158.43, 141.47, 135.40, 134.28, 130.25, 130.19, 129.85, 126.91, 125.71, 113.41, 55.19, 20.52. GC/MS(EI): m/z 198 (M+).
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.439 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a drybox, 50 mg (0.303 mmol) of (Me3C)2PH(O) from Experiment 2, 83.4 mg (0.303 mmol) of Ni(COD)2 (COD=1,5-cyclooctadiene) and 5.0 mL of THF were loaded into a reactor (100 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature over 10 min. Next, 1.43 g (10.0 mmol) of 4-chloroanisole was added into the mixture above, followed by adding 15 ml (15.0 mmol, 1.0 M solution in THF) of o-tolylmagnesium chloride, and 15 mL of THF into the reactor. The resulting mixture was stirred at room temperature for 15 h. before the reaction mixture was quenched with 10 mL of H2O. The mixture above was extracted with 3×50 mL of diethyl ether. The combined ether extracts were dried over MgSO4, filtered, and the ether and THF removed from the filtrate by rotary evaporation. The resulting residues were chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 1.85 g (93% yield) of 4-o-tolylanisole. It was >95% pure by 1H NMR. 1H NMR (500 MHz, CDCl3): δ 7.47-7.19 (m, 8H), 4.03 (s, 3H), 2.53 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 158.5, 141.5, 135.3, 134.3, 130.2, 130.1, 129.8, 126.8, 125.7, 113.4, 55.0, 20.4. ppm.
[Compound]
Name
(Me3C)2PH(O)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Iincreased the activity to a minimum active dose of 100 γ, thus 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid (III) 3) and 2', 5'-(for 3', 6')-diethyl-4-methoxybiphenyl-4'-carboxylic acid (…
Number of citations: 3 www.journal.csj.jp
T Sato - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Enhancement in the estrogenic activity of the 2-or 2'-alkyl homologs of 4-methoxybiphenyl-4'-carboxylic acid (I) in comparison with the parent compound I was attributed to the increase …
Number of citations: 8 www.journal.csj.jp
GM Allan, N Vicker, HR Lawrence, HJ Tutill… - Bioorganic & medicinal …, 2008 - Elsevier
… (4′-Methoxy-2-methyl-biphenyl-4-yl)-ethanone (24) To a stirred solution of 4′-methoxy-2-methyl-biphenyl 23 (06.00 g, 3 mmol) in dry DCM (5 mL) was added acetic anhydride (0.34 …
Number of citations: 55 www.sciencedirect.com
HA Ali, MA Ismail, AEAS Fouda, EA Ghaith - RSC advances, 2023 - pubs.rsc.org
… Treatment of chloromethylbenzene 8 with (methoxyphenyl)magnesium bromide 9 in the presence of Ni complex and THF afforded 4′-methoxy-2-methyl-biphenyl 10 in (87%) yield. …
Number of citations: 3 pubs.rsc.org
J Buchs, M Gäbler, D Janietz, H Sawade - Liquid Crystals, 2014 - Taylor & Francis
Calamitic luminophores are presented based on an elongated aryl-substituted coumarin core. The substitution pattern at terminal and lateral positions were systematically modified. The …
Number of citations: 23 www.tandfonline.com
K Hirabayashi, A Mori, J Kawashima… - The Journal of …, 2000 - ACS Publications
… The following coupling products were reported: 4-methoxy-4‘-methyl-biphenyl (3b), 25 4-methoxy-2‘-methyl-biphenyl (3c), 26 4-methoxy-4‘-trifluoromethyl-biphenyl (3d), 3c,26 4-acetyl-4…
Number of citations: 222 pubs.acs.org

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